The Structural and Functional Dynamics of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol in Drug Discovery
The Structural and Functional Dynamics of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol in Drug Discovery
Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of modern medicinal chemistry, the selection of highly optimized building blocks is the foundational step in designing targeted therapeutics. (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol (CAS: 910037-26-2) has emerged as a privileged scaffold[1]. By fusing a thieno[3,2-d]pyrimidine core with a conformationally restricted piperidin-4-ylmethanol vector, this molecule serves as a versatile intermediate. It is frequently deployed in the synthesis of kinase inhibitors, EZH2 inhibitors, and MYC modulators[2][3].
As an Application Scientist, I approach this molecule not just as a chemical structure, but as a highly engineered tool. This guide deconstructs its physicochemical properties, maps its pharmacophore logic, and provides a self-validating synthetic protocol for its integration into drug discovery pipelines.
Physicochemical Profiling & Causality
To predict how a building block will behave in downstream synthesis and biological systems, we must analyze its fundamental properties. The table below summarizes the core data, followed by an analysis of the chemical causality driving these metrics[1][4].
Quantitative Data Summary
| Property | Value | Scientific Implication |
| Molecular Weight | 249.33 g/mol | Ideal fragment size (Rule of 3 compliant), allowing ample room for downstream structural elaboration without exceeding the 500 Da limit for oral bioavailability. |
| XLogP3 | 1.3 | Optimal starting lipophilicity. Prevents final drug candidates from becoming excessively lipophilic after functionalization. |
| Topological Polar Surface Area (TPSA) | 77.5 Ų | Excellent membrane permeability. Sits perfectly between the thresholds for systemic absorption (<140 Ų) and potential CNS penetration (<90 Ų). |
| Melting Point | 126.0 - 128.5 °C | High crystallinity ensures stability, long shelf-life, and ease of purification via standard recrystallization techniques. |
| Boiling Point | 444.9 °C (at 760 mmHg) | High thermal stability; suitable for high-temperature cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without degradation. |
| H-Bond Donors / Acceptors | 1 / 4 | Provides specific directional interactions with target protein pockets while maintaining aqueous solubility. |
Causality Analysis: The "Why" Behind the Data
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Electronic Effects on Basicity: Unlike a free aliphatic piperidine (which is highly basic, pKa ~10), the piperidine nitrogen in this molecule is directly attached to the C4 position of the electron-deficient pyrimidine ring. The lone pair on the nitrogen delocalizes into the aromatic system, forming an enamine/amidine-like resonance structure. This significantly lowers its basicity, preventing unwanted off-target hERG liability and altering its salt-forming profile.
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Solubility and Vectoring: The terminal hydroxymethyl group (-CH2OH) acts as a critical synthetic handle. It not only improves aqueous solubility by acting as a strong hydrogen bond donor/acceptor but also provides an orthogonal site for further functionalization (e.g., oxidation to an aldehyde, or conversion to a leaving group for etherification)[1].
Pharmacophore Logic & Mechanistic Application
When designing targeted therapies, every atom must serve a purpose. The thieno[3,2-d]pyrimidine core is a well-documented bioisostere for purine and quinazoline rings. It is exceptionally effective at anchoring molecules into the ATP-binding hinge region of kinases via bidentate hydrogen bonding[2].
Fig 1: Pharmacophore logic and functional mapping of the building block.
Recent patent literature and structural-activity relationship (SAR) studies demonstrate that appending the piperidine ring at the C4 position directs the hydroxymethyl group out of the binding pocket and into the solvent-exposed region[2][3]. This orientation is critical for modulating MYC expression and improving the pharmacokinetic profile of the resulting drug candidate without disrupting the primary binding affinity[3].
Validated Synthetic Methodology
To ensure absolute trustworthiness and reproducibility, the following protocol describes the synthesis of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol via a Nucleophilic Aromatic Substitution (SNAr) pathway. This is a self-validating system: the disappearance of the starting material can be cleanly tracked via TLC, and the basicity shift provides an easy isolation method.
Fig 2: SNAr synthetic workflow for (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol.
Step-by-Step Protocol
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Reagent Assembly: Charge an oven-dried round-bottom flask with 4-chlorothieno[3,2-d]pyrimidine (1.0 equivalent).
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Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Meisenheimer complex transition state during the SNAr reaction.
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Nucleophile & Base Addition: Add piperidin-4-ylmethanol (1.2 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Causality: DIPEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of the piperidine nucleophile and driving the reaction to completion.
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Thermal Activation: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 4–6 hours. Causality: While the C4 position is electrophilic, thermal energy is required to overcome the activation barrier of the aromatic ring's temporary dearomatization.
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Reaction Monitoring: Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the starting electrophile mass is fully consumed.
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Quench and Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution. Causality: The LiCl wash is highly effective at removing residual DMF from the organic phase.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 0-10% MeOH in DCM) to yield the pure product as an off-white crystalline solid.
Analytical Validation
To validate the structural integrity of the synthesized batch:
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LC-MS: Confirm the presence of the [M+H]+ ion at m/z 250.1.
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1H NMR (DMSO-d6): Look for the diagnostic pyrimidine C2-proton singlet around δ 8.5 ppm, the two thiophene doublets ( δ 8.2 and 7.5 ppm), and the broad triplet of the terminal hydroxyl group ( δ ~4.5 ppm) which disappears upon D2O exchange.
References[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 24229707, (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol." PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/24229707[4] Alfa Chemistry. "CAS 910037-26-2: 4-Piperidinemethanol,1-thieno[3,2-d]pyrimidin-4-yl-." Alfa Chemistry Catalog, https://www.alfa-chemistry.com/[2] Zhao, et al. "Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents." New Journal of Chemistry (RSC Publishing), https://pubs.rsc.org/[3] World Intellectual Property Organization. "WO2023245091A1 - Pyridazinone-derived compounds for the modulation of myc and for medical uses." Google Patents, https://patents.google.com/patent/WO2023245091A1/en
Sources
- 1. (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol | C12H15N3OS | CID 24229707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2023245091A1 - Pyridazinone-derived compounds for the modulation of myc and for medical uses - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
